2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
Overview
Description
2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, also known as CGP 12177, is a selective beta-adrenoceptor antagonist that has been widely used in scientific research. It was first synthesized in the 1970s and has since been used in numerous studies to investigate the biochemical and physiological effects of beta-adrenoceptors.
Scientific Research Applications
Photocatalytic Transformation
Research into the photocatalytic transformation of compounds structurally related to 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride has been conducted. For instance, the degradation of salbutamol, a compound with a somewhat similar structure, using titanium dioxide as a photocatalyst under simulated solar irradiation was studied. This research involved assessing drug decomposition, identifying intermediate compounds, and evaluating toxicity and mineralization (Sakkas et al., 2007).
Chemical Synthesis and Transformation
There has been significant research in the area of chemical synthesis and transformation involving compounds related to 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. For example, a study explored the condensation of related compounds, leading to the formation of various heterocycles with potential pharmaceutical applications (Moskvina et al., 2015).
Novel Compound Synthesis
The synthesis of branched tryptamines through the rearrangement of cyclopropylketone arylhydrazones, which are structurally similar to the compound , has been investigated. This method proved effective for synthesizing enantiomerically pure tryptamine derivatives (Salikov et al., 2017).
Exploration of Natural Products
Research on the isolation of constituents from natural products, such as the ethyl acetate extract of Cynanchum otophyllum, identified compounds similar to 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. These studies often reveal new compounds with properties like antifungal activity (Zhao et al., 2007).
Antifolate Properties
The synthesis and evaluation of antifolate properties of compounds related to 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride have been explored. These compounds are examined for their potential in inhibiting dihydrofolate reductase and cell growth, indicating their potential in cancer therapy (Degraw et al., 1992).
Antimicrobial Activity
The synthesis and assessment of antimicrobial activity of compounds structurally related to 2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone hydrochloride have been studied. This includes the investigation of the efficacy against both gram-positive and gram-negative bacteria, highlighting the potential pharmaceutical applications (Wanjari, 2020).
properties
IUPAC Name |
2-(cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-12-7-6-10(8-13(12)17)14(18)9-15-11-4-2-1-3-5-11;/h6-8,11,15-17H,1-5,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRACFPUZETUEIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(=O)C2=CC(=C(C=C2)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936538 | |
Record name | 2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16149-19-2 | |
Record name | 2-(Cyclohexylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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